

# 4-Fluoropyridine Hydrochloride: A Technical Guide for Chemical Researchers

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## Compound of Interest

Compound Name: 4-Fluoropyridine hydrochloride

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An In-depth Examination of the Chemical Properties, Structure, and Synthetic Utility of a Key Fluorinated Heterocyclic Building Block.

This technical guide provides a comprehensive overview of **4-Fluoropyridine hydrochloride**, a pivotal reagent and building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical and physical properties, structural characteristics, and key experimental protocols.

## Core Chemical Properties

**4-Fluoropyridine hydrochloride** is a white to off-white crystalline solid at room temperature. [1] It is the hydrochloride salt of 4-fluoropyridine, which imparts greater stability and improved handling characteristics compared to the free base. The presence of the electron-withdrawing fluorine atom significantly influences the electronic properties of the pyridine ring, making it a valuable intermediate for a variety of chemical transformations.[2]

The key quantitative properties of **4-Fluoropyridine hydrochloride** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>4</sub> FN·HCl	[3][4]
Molecular Weight	133.55 g/mol	[3][4]
Melting Point	100-102 °C	[4]
Appearance	White to off-white solid	[2]
Solubility	Soluble in water, ethanol, and methanol.	[2]
CAS Number	39160-31-1	[3][4]

Note: Quantitative data for pKa and density are not readily available in the cited literature and would require experimental determination.[2]

## Chemical Structure and Spectroscopic Data

The chemical structure of **4-Fluoropyridine hydrochloride** is characterized by a pyridine ring substituted with a fluorine atom at the 4-position, with the ring nitrogen protonated to form a pyridinium chloride salt.

Structural Identifiers:

- InChI: 1S/C<sub>5</sub>H<sub>4</sub>FN.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H[4]
- SMILES: Cl.Fc1ccncc1[4]

While dedicated, published spectra for the hydrochloride salt are not readily available, the structural characteristics can be confirmed by standard spectroscopic techniques. The expected data are as follows:

- <sup>1</sup>H NMR: The protonation of the pyridine nitrogen would lead to a downfield shift of the aromatic protons compared to the free base. Two distinct signals would be expected, corresponding to the protons at the 2,6- and 3,5-positions, showing characteristic coupling patterns.

- <sup>13</sup>C NMR: The spectrum would show three signals for the pyridine ring carbons. The carbon atom attached to the fluorine (C4) would exhibit a large one-bond C-F coupling constant. The chemical shifts of the C2/C6 and C3/C5 carbons would also be influenced by the fluorine substituent and the protonated nitrogen.[5][6]
- IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 2500-3000 cm<sup>-1</sup>, which is typical for the N-H stretch of a pyridinium salt. Aromatic C-H and C=C stretching vibrations would also be present.
- Mass Spectrometry: Mass spectral analysis would show the molecular ion for the free base (4-fluoropyridine) at m/z 97.03.[5]

## Experimental Protocols

**4-Fluoropyridine hydrochloride** is primarily used as a stable precursor to 4-fluoropyridine for use in organic synthesis, most notably in nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions.

## Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction

The free base, 4-fluoropyridine, is commonly synthesized from 4-aminopyridine using the Balz-Schiemann reaction. The resulting 4-fluoropyridine can then be converted to its hydrochloride salt.

Methodology:

- **Diazotization:** 4-Aminopyridine is dissolved in a solution of tetrafluoroboric acid (HBF<sub>4</sub>). The solution is cooled, and a solution of sodium nitrite (NaNO<sub>2</sub>) is added portion-wise while maintaining a low temperature (typically 0-5 °C) to form the 4-pyridyldiazonium tetrafluoroborate salt.
- **Decomposition:** The isolated diazonium salt is then gently heated, leading to the decomposition of the salt and the formation of 4-fluoropyridine, nitrogen gas, and boron trifluoride.
- **Isolation and Purification:** The resulting 4-fluoropyridine is typically isolated by steam distillation or solvent extraction. Due to the instability of the free base in aqueous or acidic

conditions, care must be taken during the workup.

## Preparation of 4-Fluoropyridine Hydrochloride

The hydrochloride salt is prepared by treating a solution of 4-fluoropyridine with hydrochloric acid.

Methodology:

- A solution of purified 4-fluoropyridine in a suitable organic solvent (e.g., diethyl ether or dichloromethane) is prepared.
- Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a compatible solvent is added dropwise with stirring.
- The **4-Fluoropyridine hydrochloride** precipitates as a solid and can be collected by filtration, washed with cold solvent, and dried under vacuum.[2]

## General Protocol for Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

4-Fluoropyridine is an excellent substrate for S<sub>N</sub>Ar reactions, where the fluorine atom is displaced by a nucleophile. The electron-deficient nature of the pyridine ring facilitates this reaction.

Methodology:

- The **4-Fluoropyridine hydrochloride** is first converted to the free base, 4-fluoropyridine, by treatment with a mild base (e.g., sodium bicarbonate or potassium carbonate) and extraction into an organic solvent.[1]
- The solution of 4-fluoropyridine is then treated with a nucleophile (e.g., an amine, alkoxide, or thiol) in the presence of a suitable base and solvent.
- The reaction is typically heated to drive it to completion.
- Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying of the organic layer.

- The product is then purified by standard techniques such as column chromatography or recrystallization.

## Key Applications and Logical Workflows

The primary utility of **4-Fluoropyridine hydrochloride** is as a stable precursor for the more reactive 4-fluoropyridine, which is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its main reaction pathway is nucleophilic aromatic substitution.



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Caption: Synthetic workflow for **4-Fluoropyridine Hydrochloride**.

The fluorine atom at the 4-position of the pyridine ring is highly activated towards displacement by nucleophiles. This reactivity is a cornerstone of its synthetic utility.

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)